molecular formula C22H29O3P B12914435 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl phenylphosphonate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl phenylphosphonate

Cat. No.: B12914435
M. Wt: 372.4 g/mol
InChI Key: SIERNBHNEJQABC-VBAGLBJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl phenylphosphonate is a chiral phosphonate compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and the presence of both cyclohexyl and phenyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl phenylphosphonate typically involves the reaction of a suitable phosphonate precursor with the desired cyclohexyl and phenyl groups. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl phenylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl phenylphosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl phenylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The molecular pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl phenylphosphonate include:

  • Phenylphosphonic acid
  • Cyclohexylphosphonic acid
  • Isopropylphosphonic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique stereochemistry and the combination of both cyclohexyl and phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C22H29O3P

Molecular Weight

372.4 g/mol

IUPAC Name

[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxybenzene

InChI

InChI=1S/C22H29O3P/c1-17(2)21-15-14-18(3)16-22(21)25-26(23,20-12-8-5-9-13-20)24-19-10-6-4-7-11-19/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22-,26?/m1/s1

InChI Key

SIERNBHNEJQABC-VBAGLBJESA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC=C3)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.